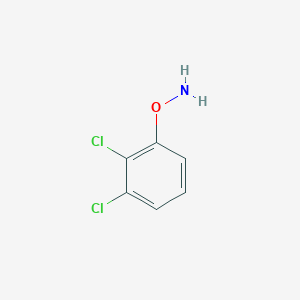
O-(2,3-dichlorophenyl)hydroxylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
O-(2,3-dichlorophenyl)hydroxylamine is a useful research compound. Its molecular formula is C6H5Cl2NO and its molecular weight is 178.01 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
O-(2,3-dichlorophenyl)hydroxylamine exhibits notable biological activity due to its ability to form covalent bonds with enzymes and proteins. This characteristic makes it a valuable tool in biochemical research for studying enzyme mechanisms and protein interactions. Key biological activities include:
- Enzyme Inhibition : The compound can inhibit specific enzymes by modifying their active sites. This mechanism has been explored in contexts such as microbial metabolism and enzyme kinetics.
- Antimicrobial Properties : Preliminary studies suggest that it may possess antimicrobial effects against various pathogens, making it a candidate for further investigation in drug development.
- Potential Drug Candidate : Its properties indicate potential applications in pharmaceuticals, particularly as an inhibitor of indoleamine 2,3-dioxygenase-1 (IDO1), which is relevant in cancer therapy and immune regulation .
Medicinal Chemistry
This compound is studied for its potential as a drug candidate due to its enzyme inhibition properties. It has been investigated for its role in inhibiting IDO1, which plays a crucial role in immune suppression associated with tumors. The addition of halogen atoms to its structure has been shown to enhance its inhibitory potency .
Biochemical Research
The compound serves as a valuable tool for understanding enzyme mechanisms. Its ability to form covalent bonds with active site residues allows researchers to study enzyme kinetics and metabolic pathways more effectively. Studies have indicated that modifications to the compound can significantly influence its biological activity and specificity towards target enzymes.
Case Studies
Several studies highlight the effectiveness of this compound in various applications:
Case Study 1: Antimicrobial Efficacy
A study published in MDPI examined the antimicrobial efficacy of related compounds, establishing a correlation between structural features and biological activity. The findings indicated that modifications to the dichlorophenyl group significantly enhanced antimicrobial potency against gram-positive bacteria.
Case Study 2: Enzyme Inhibition
Research demonstrated that this compound could inhibit IDO1 effectively, showing promise as a therapeutic agent for cancer treatment. The compound's structure-activity relationship was explored extensively to identify optimal modifications for enhanced potency .
Propriétés
Formule moléculaire |
C6H5Cl2NO |
|---|---|
Poids moléculaire |
178.01 g/mol |
Nom IUPAC |
O-(2,3-dichlorophenyl)hydroxylamine |
InChI |
InChI=1S/C6H5Cl2NO/c7-4-2-1-3-5(10-9)6(4)8/h1-3H,9H2 |
Clé InChI |
YXIPGISJHPRMIT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1)Cl)Cl)ON |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















